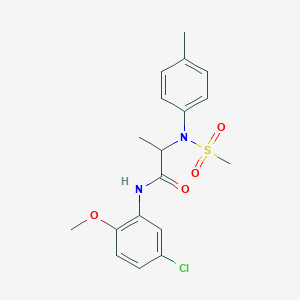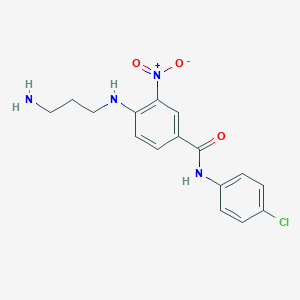![molecular formula C16H24N2O2 B4167712 1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone](/img/structure/B4167712.png)
1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone
Descripción general
Descripción
1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone is a complex organic compound that features a piperazine ring, a phenyl group, and a trifluoroacetate salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Derivative: The starting material, 2-hydroxyethylamine, is reacted with 4-methylpiperazine under controlled conditions to form the 2-hydroxyethyl-4-methylpiperazine intermediate.
Attachment of the Phenyl Group: The intermediate is then reacted with 3-bromomethylphenyl ethanone in the presence of a base such as potassium carbonate to form the desired product.
Formation of the Trifluoroacetate Salt: The final step involves the reaction of the product with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone involves its interaction with specific molecular targets. The piperazine ring and phenyl group allow it to bind to certain receptors or enzymes, potentially inhibiting or activating their function. The trifluoroacetate salt enhances its solubility and stability, facilitating its use in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)ethanone hydrochloride: Similar structure but with a hydrochloride salt instead of trifluoroacetate.
1-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)ethanone acetate: Similar structure but with an acetate salt.
Uniqueness
1-[3-[[3-(2-Hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone is unique due to the presence of the trifluoroacetate salt, which can enhance its solubility and stability compared to other similar compounds. This makes it particularly useful in applications where these properties are critical.
Propiedades
IUPAC Name |
1-[3-[[3-(2-hydroxyethyl)-4-methylpiperazin-1-yl]methyl]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-13(20)15-5-3-4-14(10-15)11-18-8-7-17(2)16(12-18)6-9-19/h3-5,10,16,19H,6-9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFJBLFTFVPJET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)CN2CCN(C(C2)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[4-(diethylsulfamoyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4167635.png)
![4-(4-chloro-3,5-dimethylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}butanamide](/img/structure/B4167643.png)
![2-[(4-ethylphenyl)amino]-6-oxo-N-phenyl-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4167647.png)
![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[1-(hydroxymethyl)propyl]propanamide](/img/structure/B4167654.png)
![4-[2-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethyl]benzenesulfonamide hydrochloride](/img/structure/B4167659.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4167662.png)
![1-(3-iodobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4167666.png)


![N-[1-[5-(2-anilino-2-oxoethyl)sulfanyl-4-methyl-1,2,4-triazol-3-yl]ethyl]-2-fluorobenzamide](/img/structure/B4167688.png)
![2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4167698.png)
![N-(4-{[(4-cyclohexylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B4167706.png)


